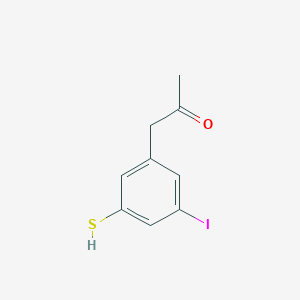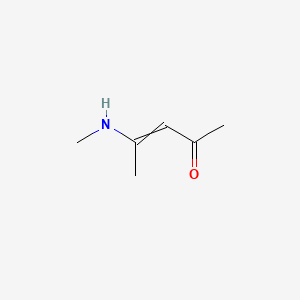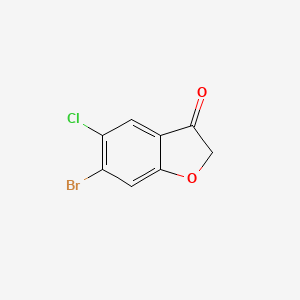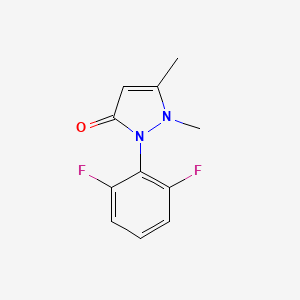
2-(2,3,6-Trichlorophenyl)pyrimidine-5-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3,6-Trichlorophenyl)pyrimidine-5-acetonitrile is a chemical compound with the molecular formula C12H5Cl3N2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is primarily used in laboratory research and the manufacture of various substances .
Méthodes De Préparation
The synthesis of 2-(2,3,6-Trichlorophenyl)pyrimidine-5-acetonitrile typically involves the reaction of 2,3,6-trichlorobenzonitrile with pyrimidine derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .
Analyse Des Réactions Chimiques
2-(2,3,6-Trichlorophenyl)pyrimidine-5-acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.
Condensation Reactions: The nitrile group can react with amines to form amides or other nitrogen-containing compounds.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-(2,3,6-Trichlorophenyl)pyrimidine-5-acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the manufacture of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2,3,6-Trichlorophenyl)pyrimidine-5-acetonitrile involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, which is involved in various inflammatory and immune responses .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(2,3,6-Trichlorophenyl)pyrimidine-5-acetonitrile include other pyrimidine derivatives such as:
2-(2,3,6-Trichlorophenyl)pyrimidine-5-methanol: Similar structure but with a hydroxyl group instead of a nitrile group.
2-(4,4-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide: Another heterocyclic compound with different substituents.
These compounds share some chemical properties but differ in their specific applications and biological activities .
Propriétés
Formule moléculaire |
C12H6Cl3N3 |
|---|---|
Poids moléculaire |
298.6 g/mol |
Nom IUPAC |
2-[2-(2,3,6-trichlorophenyl)pyrimidin-5-yl]acetonitrile |
InChI |
InChI=1S/C12H6Cl3N3/c13-8-1-2-9(14)11(15)10(8)12-17-5-7(3-4-16)6-18-12/h1-2,5-6H,3H2 |
Clé InChI |
JTSDTFDWAHWAAC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1Cl)C2=NC=C(C=N2)CC#N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















